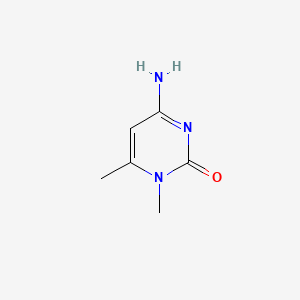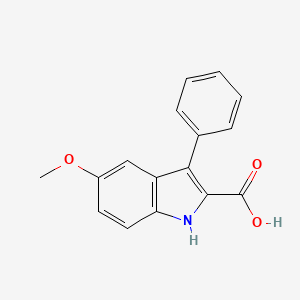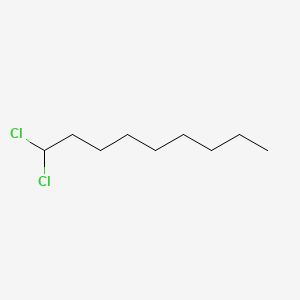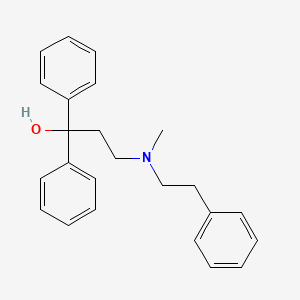![molecular formula C14H15N3O3S B14160925 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one CAS No. 312308-88-6](/img/structure/B14160925.png)
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring, a sulfonylphenyl group, and a methylpyrazol substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of N-substituted piperidines with appropriate reagents to form pyrrolidin-2-ones. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in achieving selective synthesis of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may result in the formation of new functionalized derivatives .
Applications De Recherche Scientifique
1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their biological activity. The stereochemistry and spatial orientation of substituents play a crucial role in determining its binding mode and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one include:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct biological activities and reactivity profiles. The presence of the sulfonylphenyl and methylpyrazol groups enhances its potential as a bioactive molecule with diverse applications .
Propriétés
Numéro CAS |
312308-88-6 |
|---|---|
Formule moléculaire |
C14H15N3O3S |
Poids moléculaire |
305.35 g/mol |
Nom IUPAC |
1-[4-(3-methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H15N3O3S/c1-11-8-10-17(15-11)21(19,20)13-6-4-12(5-7-13)16-9-2-3-14(16)18/h4-8,10H,2-3,9H2,1H3 |
Clé InChI |
DIMSRFUUBFMHBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Solubilité |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-8-methoxy-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14160857.png)




![N-{Bis[4-(diethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14160883.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)


![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)

